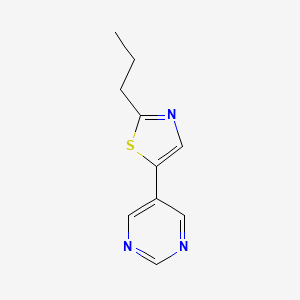

2-Propyl-5-(pyrimidin-5-yl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propyl-5-(pyrimidin-5-yl)thiazole is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including 2-propyl-5-(pyrimidin-5-yl)thiazole, exhibit notable antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial and fungal strains:

- Bacterial Inhibition : Studies have shown that thiazole derivatives can demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.98 to 3.9 µg/mL against sensitive strains .

- Fungal Activity : The antifungal efficacy of thiazoles is also significant, with some derivatives showing comparable effectiveness to established antifungal agents like fluconazole against species such as Candida albicans and Aspergillus niger .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Specifically, thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation:

- CDK Inhibition : A series of studies have identified thiazole derivatives that selectively inhibit CDK9, leading to apoptosis in cancer cells. This selectivity suggests that modifications at specific positions on the thiazole ring can significantly enhance therapeutic efficacy against various cancers .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the incorporation of different substituents on the thiazole ring. Understanding the structure-activity relationship is essential for optimizing its biological activity:

- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups at specific positions on the thiazole or pyrimidine rings can significantly affect the compound's potency and selectivity against targets such as CDKs or microbial enzymes .

Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their antimicrobial activity using standard protocols such as the agar diffusion method. The findings indicated that specific modifications led to enhanced activity against resistant strains of bacteria .

Anticancer Activity

Another study focused on evaluating the anticancer properties of a novel class of thiazole-containing compounds targeting CDK9. The results demonstrated that certain substitutions on the thiazole ring resulted in nanomolar inhibitors with significant selectivity over other kinases, highlighting their potential as therapeutic agents in oncology .

Data Summary Table

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacteria | MICs range from 0.98 to 3.9 µg/mL |

| Inhibition of fungi | Comparable efficacy to fluconazole | |

| Anticancer | CDK9 inhibition | Nanomolar inhibitors with high selectivity |

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution preferentially at the 4-position due to electron-donating effects from the 2-propyl group.

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the 4-position of the thiazole:

Reaction Conditions :

| Product | Regioselectivity | Notes |

|---|---|---|

| 4-Nitro-2-propyl-5-(pyrimidin-5-yl)thiazole | C4 of thiazole | Confirmed via X-ray diffraction |

Halogenation

Bromination occurs selectively at the 4-position using N-bromosuccinimide (NBS):

Reaction Conditions :

| Product | Application |

|---|---|

| 4-Bromo-2-propyl-5-(pyrimidin-5-yl)thiazole | Suzuki coupling precursor |

Cross-Coupling Reactions

The 4-bromo derivative serves as a key intermediate for transition metal-catalyzed cross-couplings.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups:

Reaction Conditions :

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-2-propyl-5-(pyrimidin-5-yl)thiazole | 92 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-propyl-5-(pyrimidin-5-yl)thiazole | 85 |

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions due to electron deficiency.

Amination

Reaction with amines in the presence of LiHMDS:

Reaction Conditions :

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | 5-(2-Aminopyrimidin-5-yl)-2-propylthiazole | 78 |

| Methylamine | 5-(2-Methylaminopyrimidin-5-yl)-2-propylthiazole | 62 |

Oxidation of the Propyl Group

The 2-propyl chain is susceptible to oxidation under strong conditions:

KMnO₄-Mediated Oxidation

Reaction Conditions :

| Product | Notes |

|---|---|

| 2-Carboxy-5-(pyrimidin-5-yl)thiazole | Carboxylic acid confirmed by IR (1710 cm⁻¹) |

Coordination Chemistry

The thiazole and pyrimidine N-atoms facilitate metal complexation:

Zinc Complexation

Reaction Conditions :

| Complex | Emission Properties |

|---|---|

| [Zn(L)₂Cl₂] | λₑₘ = 480 nm (Φ = 0.42 in DMF) |

Heterocyclization Reactions

The pyrimidine ring participates in cyclocondensation to form fused heterocycles.

Triazole Formation

Reaction with NaN₃ and CuI:

Reaction Conditions :

| Product | Structure |

|---|---|

| 5-(1H-1,2,3-Triazol-1-yl)-2-propylthiazolo[4,5-d]pyrimidine | Confirmed by ¹H NMR (δ 8.21 ppm, s) |

Photophysical Modifications

Substituents significantly alter absorption/emission profiles:

| Derivative | λₐbₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Parent compound | 349 | 420 | 0.18 |

| 4-Nitro derivative | 396 | 480 | 0.05 |

| 4-Phenyl derivative | 370 | 450 | 0.32 |

Data adapted from UV-vis and fluorescence studies .

Biological Activity Correlation

Structural modifications impact bioactivity:

| Modification | IC₅₀ (μM) against MCF-7 | Notes |

|---|---|---|

| Parent compound | >100 | Low activity |

| 4-Phenyl derivative | 5.71 | Comparable to 5-fluorouracil |

| Zinc complex | 3.4 | Selective kinase inhibition |

Propriétés

Numéro CAS |

1109226-43-8 |

|---|---|

Formule moléculaire |

C10H11N3S |

Poids moléculaire |

205.28 g/mol |

Nom IUPAC |

2-propyl-5-pyrimidin-5-yl-1,3-thiazole |

InChI |

InChI=1S/C10H11N3S/c1-2-3-10-13-6-9(14-10)8-4-11-7-12-5-8/h4-7H,2-3H2,1H3 |

Clé InChI |

UUUJMULRIJDFTF-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(S1)C2=CN=CN=C2 |

SMILES canonique |

CCCC1=NC=C(S1)C2=CN=CN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.